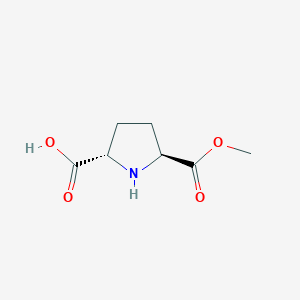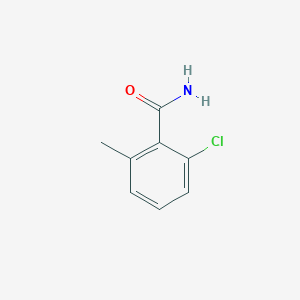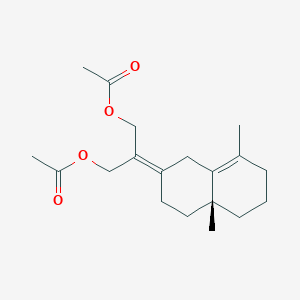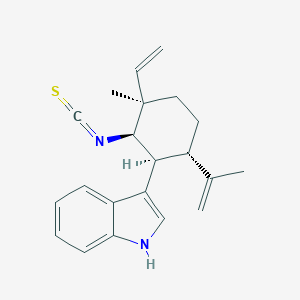
Hapalindole D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole D is a natural product isolated from cyanobacteria, a type of photosynthetic bacteria. This compound belongs to the hapalindole family of alkaloids, which have been found to possess various biological activities. Hapalindole D has attracted significant attention due to its potential as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Biosynthesis and Chemical Structure
- Hapalindoles, including Hapalindole D, are bioactive indole alkaloids with complex polycyclic ring systems. The biosynthesis of these compounds involves unique mechanisms like the Cope rearrangement, as studied in Fischerella ambigua, highlighting the intriguing assembly of these molecules (Li et al., 2015).
Potential in Cancer Treatment
- Hapalindole H, closely related to Hapalindole D, has shown effectiveness against prostate cancer cells by inhibiting NF-κB and affecting mitochondrial pathways, suggesting a potential therapeutic role in cancer treatment (Acuña et al., 2018).
Neurological Applications
- Certain hapalindoles exhibit sodium channel-modulating properties, indicating potential as neurotoxic agents. This suggests a possibility for hapalindoles, including Hapalindole D, to be studied in the context of neurological disorders or as bioactive agents in neuroscience research (Cagide et al., 2014).
Synthesis and Structural Studies
- Synthetic efforts have been made to replicate hapalindole structures, including Hapalindole D, providing insights into their complex chemistry and potential for pharmacological development (Richter et al., 2008).
Immunomodulatory Effects
- Hapalindoles have been identified to possess immunomodulatory effects, notably in inhibiting T cell proliferation. This aspect can be crucial in the development of treatments for autoimmune diseases or certain cancers (Chilczuk et al., 2019).
Antimicrobial Properties
- Studies on hapalindole alkaloids have revealed antimicrobial properties, suggesting their potential in developing new antibiotics or antifungal agents. This is particularly relevant in the context of increasing antibiotic resistance (Kim et al., 2012).
Insecticidal Activity
- Hapalindoles demonstrate insecticidal activities, indicating their potential use in agricultural pest control or as biocontrol agents (Becher et al., 2007).
Allelopathic Effects
- Alkaloids like 12-epi-hapalindole E isonitrile exhibit allelopathic actions, impacting RNA synthesis and protein synthesis in various organisms. This suggests a role in ecological interactions or as a tool in studying cellular processes (Doan et al., 2000).
Propriétés
Numéro CAS |
101968-72-3 |
|---|---|
Nom du produit |
Hapalindole D |
Formule moléculaire |
C21H24N2S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
Clé InChI |
PPHWDUZMWNUINO-QAJUQPOASA-N |
SMILES isomérique |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES canonique |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





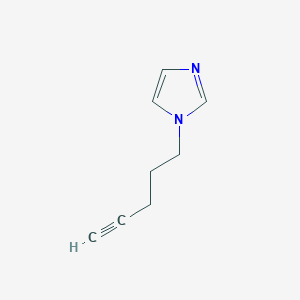
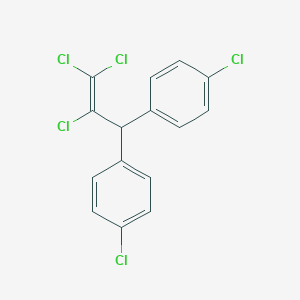
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)




